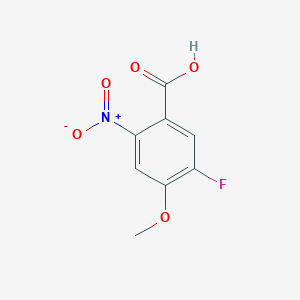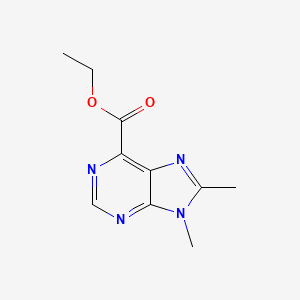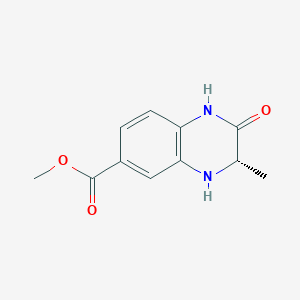
Methyl 2-(6-hydroxy-5-methylbenzofuran-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(6-hydroxy-5-methylbenzofuran-3-yl)acetate is an organic compound with the molecular formula C12H12O4. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-hydroxy-5-methylbenzofuran-3-yl)acetate typically involves the esterification of 6-hydroxy-5-methylbenzofuran-3-yl acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-hydroxy-5-methylbenzofuran-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 6-hydroxy-5-methylbenzofuran-3-yl acetic acid.
Reduction: Formation of 6-hydroxy-5-methylbenzofuran-3-yl methanol.
Substitution: Formation of various substituted benzofuran derivatives depending on the reagent used.
Scientific Research Applications
Methyl 2-(6-hydroxy-5-methylbenzofuran-3-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(6-hydroxy-5-methylbenzofuran-3-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups play a crucial role in its biological activity by facilitating interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(6-hydroxybenzofuran-3-yl)acetate
- Methyl 2-(5-methylbenzofuran-3-yl)acetate
- Methyl 2-(6-hydroxy-5-methylbenzofuran-2-yl)acetate
Uniqueness
Methyl 2-(6-hydroxy-5-methylbenzofuran-3-yl)acetate is unique due to the specific positioning of the hydroxyl and methyl groups on the benzofuran ring. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H12O4 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 2-(6-hydroxy-5-methyl-1-benzofuran-3-yl)acetate |
InChI |
InChI=1S/C12H12O4/c1-7-3-9-8(4-12(14)15-2)6-16-11(9)5-10(7)13/h3,5-6,13H,4H2,1-2H3 |
InChI Key |
YLYZXNNGQGVSIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1O)OC=C2CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-7-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11887566.png)
![11h-Indeno[1,2-b]quinoxaline](/img/structure/B11887570.png)

![7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid](/img/structure/B11887579.png)


![Indolo[2,3-a]quinolizine](/img/structure/B11887597.png)







